Cas no 73082-74-3 (Pyrimidine, 2-(3-pyridinyl)-)
Pyrimidine, 2-(3-pyridinyl)- Chemical and Physical Properties
Names and Identifiers
-
- Pyrimidine, 2-(3-pyridinyl)-
- 2-pyridin-3-ylpyrimidine
- MLS-0091925.0001
- SCHEMBL2100709
- 2-(3-pyridyl)-pyrimidine
- EN300-7833202
- BDBM50158940
- cid_13349629
- 2-(pyridin-3-yl)pyrimidine
- 73082-74-3
- DTXSID70537838
- 2-Pyridin-3-yl-pyrimidine
- US8609708, 41
- CHEMBL178878
-
- Inchi: 1S/C9H7N3/c1-3-8(7-10-4-1)9-11-5-2-6-12-9/h1-7H
- InChI Key: DYEAIDZAOQKZJM-UHFFFAOYSA-N
- SMILES: N1C=CC=NC=1C1C=NC=CC=1
Computed Properties
- Exact Mass: 157.06411
- Monoisotopic Mass: 157.063997236g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 132
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 38.7Ų
Experimental Properties
- PSA: 38.67
Pyrimidine, 2-(3-pyridinyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A039001957-250mg |
2-(Pyridin-3-yl)pyrimidine |
73082-74-3 | 98% | 250mg |
$882.26 | 2022-03-30 | |
| Alichem | A039001957-500mg |
2-(Pyridin-3-yl)pyrimidine |
73082-74-3 | 98% | 500mg |
$1,118.44 | 2022-03-30 | |
| Alichem | A039001957-1g |
2-(Pyridin-3-yl)pyrimidine |
73082-74-3 | 98% | 1g |
$880.00 | 2023-09-01 | |
| 1PlusChem | 1P008R17-50mg |
Pyrimidine, 2-(3-pyridinyl)- |
73082-74-3 | 95% | 50mg |
$342.00 | 2024-04-21 | |
| 1PlusChem | 1P008R17-100mg |
Pyrimidine, 2-(3-pyridinyl)- |
73082-74-3 | 95% | 100mg |
$497.00 | 2024-04-21 | |
| 1PlusChem | 1P008R17-250mg |
Pyrimidine, 2-(3-pyridinyl)- |
73082-74-3 | 95% | 250mg |
$684.00 | 2024-04-21 | |
| 1PlusChem | 1P008R17-500mg |
Pyrimidine, 2-(3-pyridinyl)- |
73082-74-3 | 95% | 500mg |
$1040.00 | 2024-04-21 | |
| 1PlusChem | 1P008R17-1g |
Pyrimidine, 2-(3-pyridinyl)- |
73082-74-3 | 95% | 1g |
$1316.00 | 2024-04-21 | |
| 1PlusChem | 1P008R17-2.5g |
Pyrimidine, 2-(3-pyridinyl)- |
73082-74-3 | 95% | 2.5g |
$2519.00 | 2024-04-21 | |
| 1PlusChem | 1P008R17-5g |
Pyrimidine, 2-(3-pyridinyl)- |
73082-74-3 | 95% | 5g |
$3696.00 | 2024-04-21 |
Pyrimidine, 2-(3-pyridinyl)- Related Literature
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on Pyrimidine, 2-(3-pyridinyl)-
Recent Advances in Pyrimidine, 2-(3-pyridinyl)- (CAS: 73082-74-3) Research: A Comprehensive Review
Pyrimidine, 2-(3-pyridinyl)- (CAS: 73082-74-3) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile pharmacological properties. Recent studies have explored its potential as a key scaffold in drug discovery, particularly in the development of kinase inhibitors, antiviral agents, and anticancer therapeutics. This research brief aims to synthesize the latest findings on this compound, highlighting its molecular mechanisms, synthetic pathways, and therapeutic applications.
One of the most notable advancements in the study of Pyrimidine, 2-(3-pyridinyl)- is its role in targeting protein kinases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. The researchers employed a combination of molecular docking and in vitro assays to identify the optimal structural modifications for enhancing selectivity and efficacy. These findings suggest that Pyrimidine, 2-(3-pyridinyl)- could serve as a promising lead compound for the development of next-generation CDK inhibitors.
In addition to its kinase inhibitory properties, Pyrimidine, 2-(3-pyridinyl)- has shown potential as an antiviral agent. A recent preprint on bioRxiv reported that this compound exhibits broad-spectrum activity against RNA viruses, including SARS-CoV-2. The study utilized a high-throughput screening approach to evaluate the compound's ability to interfere with viral replication. Mechanistic studies revealed that Pyrimidine, 2-(3-pyridinyl)- targets the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the viral life cycle. These results underscore the compound's potential as a versatile antiviral scaffold.
The synthetic accessibility of Pyrimidine, 2-(3-pyridinyl)- has also been a focal point of recent research. A 2022 publication in Organic Letters described a novel, one-pot synthesis method that significantly improves the yield and purity of the compound. This method employs a palladium-catalyzed cross-coupling reaction, which offers advantages such as mild reaction conditions and high functional group tolerance. The development of such efficient synthetic routes is critical for scaling up production and facilitating further pharmacological studies.
Despite these promising developments, challenges remain in the clinical translation of Pyrimidine, 2-(3-pyridinyl)-. Pharmacokinetic studies have indicated that the compound exhibits moderate bioavailability and rapid metabolism, which may limit its therapeutic utility. However, recent efforts to design prodrugs and nanoparticle-based delivery systems have shown potential in overcoming these limitations. A 2023 study in the Journal of Controlled Release demonstrated that encapsulating Pyrimidine, 2-(3-pyridinyl)- in lipid nanoparticles significantly enhances its stability and tissue distribution.
In conclusion, Pyrimidine, 2-(3-pyridinyl)- (CAS: 73082-74-3) represents a multifaceted compound with significant potential in drug discovery. Its applications span kinase inhibition, antiviral therapy, and beyond, supported by advances in synthetic chemistry and drug delivery technologies. Future research should focus on optimizing its pharmacokinetic properties and exploring its efficacy in preclinical models to pave the way for clinical development.
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